molecular formula C19H23N5O3S B2354149 N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1421472-09-4

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Katalognummer: B2354149
CAS-Nummer: 1421472-09-4
Molekulargewicht: 401.49
InChI-Schlüssel: VIOSXGBSXOIZRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C21_{21}H24_{24}N4_{4}O2_{2}S
  • Molecular Weight: 396.5 g/mol
  • CAS Number: 1421476-13-2

Structural Representation

The compound features a complex structure that includes a pyrazole ring and an isoxazole moiety, which are known for their diverse biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including those similar to this compound. These compounds were evaluated for their effects on various cancer cell lines.

Key Findings:

  • Cell Lines Tested: U937 cells were utilized to assess the cytotoxicity and antiproliferative activity.
  • Assay Method: The CellTiter-Glo Luminescent cell viability assay was employed.
  • Results: The derivatives exhibited significant antiproliferative activity with IC50_{50} values indicating effective inhibition of cell growth without substantial cytotoxicity .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes and pathways involved in cell proliferation and survival. For instance:

  • Inhibition of Cyclooxygenase (COX): Similar compounds have shown effectiveness in blocking COX enzymes, which play a crucial role in inflammation and cancer progression .
  • Antioxidant Properties: The presence of sulfonamide groups contributes to antioxidant activities, potentially reducing oxidative stress in cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been documented to exhibit activity against various pathogens, making them candidates for further investigation in infectious disease treatment .

Study 1: Antileishmanial Activity

A series of pyrazole derivatives were tested against Leishmania spp., with some showing promising results comparable to established treatments like pentamidine. The IC50_{50} values for certain derivatives were notably low, indicating strong efficacy against the parasites .

Study 2: Inhibition of Protein Glycation

Research indicates that pyrazole sulfonamides can inhibit protein glycation, a process linked to diabetic complications. This suggests potential therapeutic applications in managing diabetes-related conditions .

Table 1: Biological Activity Summary of Pyrazole Derivatives

Compound NameBiological ActivityIC50_{50} (µM)Reference
N-(Cyclopentyl-Pyrazolyl)methyl SulfonamideAntiproliferative15.2
Pyrazole Derivative AAntileishmanial0.070
Pyrazole Derivative BCOX Inhibition12.5

Table 2: Comparison of Antiproliferative Effects Against Various Cell Lines

Cell LineCompound TestedIC50_{50} (µM)
U937N-(Cyclopentyl-Pyrazolyl)methyl Sulfonamide15.2
HeLaPyrazole Derivative A10.0
MCF7Pyrazole Derivative B8.5

Eigenschaften

IUPAC Name

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-13-19(14(2)27-23-13)28(25,26)21-12-16-11-18(15-7-9-20-10-8-15)24(22-16)17-5-3-4-6-17/h7-11,17,21H,3-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOSXGBSXOIZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.